molecular formula C16H19NO2 B129853 (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine CAS No. 148235-02-3

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine

Cat. No.: B129853
CAS No.: 148235-02-3
M. Wt: 257.33 g/mol
InChI Key: DREJPPMSQIJNBY-UHFFFAOYSA-N
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Description

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is a secondary amine compound that serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its structure, featuring meta- and para-methoxy benzyl groups, makes it a versatile precursor for the development of more complex chemical entities. Researchers utilize this amine in the exploration of structure-activity relationships, particularly in the synthesis of potential pharmaceutical candidates. While its specific biological profile is an area of ongoing investigation, amines of this class are frequently employed in the discovery and optimization of ligands for various biological targets. This product is offered as a high-purity material to ensure reproducibility in experimental workflows. It is intended for use in laboratory research and is strictly labeled as For Research Use Only. Researchers can leverage this compound for hit-to-lead optimization, chemical biology probes, and method development in synthetic chemistry. For detailed specifications, handling, and safety information, consult the Certificate of Analysis and Safety Data Sheet provided by the supplier.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREJPPMSQIJNBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354616
Record name (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148235-02-3
Record name (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination offers a direct route to secondary amines by combining an aldehyde and a primary amine in the presence of a reducing agent. For this compound, 3-methoxybenzaldehyde reacts with 4-methoxybenzylamine to form an imine intermediate, which is subsequently reduced to the target amine.

Key Steps :

  • Imine Formation : The aldehyde and amine condense in a polar aprotic solvent (e.g., tetrahydrofuran or ethanol) at 25–60°C for 4–12 hours.

  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) converts the imine to the secondary amine. Hydrogen pressure (1–3 atm) and room temperature are typical for Pd/C, while NaBH4 requires methanol or ethanol as solvents.

Optimization and Yield

  • Solvent Choice : Ethanol outperforms tetrahydrofuran due to better solubility of intermediates.

  • Catalyst Loading : 5–10 wt% Pd/C achieves >90% conversion within 6 hours.

  • Yield : 75–85% with purity >95% after column chromatography.

Table 1: Reductive Amination Parameters

ParameterOptimal ValueImpact on Yield
Temperature50°CMaximizes imine stability
Reducing AgentPd/C (5 wt%)Prevents over-reduction
Reaction Time8 hoursBalances kinetics and side reactions

Alkylation of 4-Methoxybenzylamine with 3-Methoxybenzyl Chloride

Two-Step Alkylation Strategy

This method involves sequential alkylation to avoid tertiary amine formation:

  • Mono-Alkylation : React 4-methoxybenzylamine with 3-methoxybenzyl chloride in the presence of a mild base (e.g., potassium carbonate) to form the secondary amine.

  • Purification : Extraction with ethyl acetate and vacuum distillation isolate the product.

Critical Considerations :

  • Base Selection : Potassium carbonate (K2CO3) minimizes elimination side reactions compared to stronger bases like NaOH.

  • Solvent : Dichloromethane (DCM) or acetonitrile facilitates high conversion rates.

Challenges and Solutions

  • Over-Alkylation : Using a 1:1 molar ratio of amine to benzyl chloride and maintaining temperatures below 40°C suppresses tertiary amine formation.

  • Yield : 65–75% with purity >90% after recrystallization from hexane/ethyl acetate.

Table 2: Alkylation Reaction Conditions

ConditionOptimal ValueRationale
Molar Ratio (Amine:Chloride)1:1.05Limits di-alkylation
Temperature35°CBalances reaction rate and selectivity
SolventAcetonitrileEnhances nucleophilicity of amine

Hexamethylenetetramine-Mediated Coupling of Benzyl Chlorides

Quaternary Ammonium Salt Formation

Adapted from chlorinated benzylamine syntheses, this method uses hexamethylenetetramine (hexamine) to couple 3-methoxybenzyl chloride and 4-methoxybenzyl chloride :

  • Quaternary Salt Synthesis : Each benzyl chloride reacts with hexamine in ethanol at 60–75°C to form bis-quaternary ammonium salts.

  • Hydrolysis : Acidic hydrolysis (HCl, 50°C) followed by neutralization (KOH) yields the secondary amine.

Industrial Scalability

  • Reaction Efficiency : 70–80% yield with purity >99% after vacuum distillation.

  • Cost-Effectiveness : Hexamine is inexpensive, but the two-step process increases operational complexity.

Table 3: Hexamine Method Performance

MetricResultAdvantage
Purity99.3%Suitable for pharmaceutical applications
Reaction Time12 hours totalCompatible with batch processing

Comparative Analysis of Methods

Table 4: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost
Reductive Amination8595HighModerate
Alkylation7590ModerateLow
Hexamine Coupling8099HighHigh
  • Reductive Amination is preferred for laboratory-scale synthesis due to simplicity.

  • Hexamine Coupling suits industrial production, offering exceptional purity despite higher costs .

Chemical Reactions Analysis

Oxidation Reactions

The benzyl groups and amine center are susceptible to oxidation under specific conditions.

Key Reactions:

  • Amine Oxidation: The central amine can undergo oxidation to form a nitroxide radical or imine derivative. Strong oxidizing agents like hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) in polar solvents (e.g., methanol) may facilitate this process.

  • Benzyl Group Oxidation: Methoxy-substituted benzyl groups can be oxidized to aldehydes or ketones using agents like potassium permanganate (KMnO4\text{KMnO}_4) in acidic media or chromium trioxide (CrO3\text{CrO}_3).

Table 1: Oxidation Pathways

Reaction Reagents/Conditions Product
Amine → NitroxideH2O2\text{H}_2\text{O}_2, RTN O\text{N O}^\cdot radical
Benzyl → AldehydeKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, Δ3/4-Methoxybenzaldehyde

Reduction Reactions

The compound’s amine group can participate in reductive processes.

Key Reactions:

  • Amine Reduction: Catalytic hydrogenation (H2\text{H}_2, Pd/C) may reduce the amine to a secondary alcohol, though steric hindrance from benzyl groups could limit reactivity.

  • Selective Methoxy Demethylation: Boron tribromide (BBr3\text{BBr}_3) in dichloromethane can cleave methoxy groups to hydroxyls under anhydrous conditions .

Mechanistic Insight:
Reduction of the amine is less common due to its tertiary nature, but reductive alkylation or hydrogenolysis of benzyl groups might occur under high-pressure H2\text{H}_2 .

Substitution Reactions

Nucleophilic substitution at the methoxy or benzyl positions is feasible.

Key Reactions:

  • Methoxy Group Substitution: Methoxy groups can be replaced via SNAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines or thiols) under acidic or basic conditions .

  • Benzyl Halide Formation: Reaction with PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2 converts benzyl alcohol intermediates (from oxidation) to chlorides, enabling further substitutions.

Table 2: Substitution Conditions

Target Site Reagent Conditions Product
MethoxyNH3\text{NH}_3, ΔEtOH\text{EtOH}, 100°CAmino-substituted derivative
BenzylSOCl2\text{SOCl}_2, ΔToluene, refluxBenzyl chloride intermediate

Acid-Base Reactions

The amine’s basicity (pKa910\text{p}K_a\approx 9-10) allows protonation in acidic media, forming water-soluble ammonium salts. This property is exploited in purification or derivatization .

Example:

R2NH+HClR2NH2+Cl\text{R}_2\text{NH}+\text{HCl}\rightarrow \text{R}_2\text{NH}_2^+\text{Cl}^-

Benzylation and Alkylation

The amine can act as a weak nucleophile in SN1-like reactions with benzyl halides. For example, benzyl bromide (PhCH2Br\text{PhCH}_2\text{Br}) in tetrahydrofuran (THF\text{THF}) with aqueous K2CO3\text{K}_2\text{CO}_3 forms quaternary ammonium derivatives .

Mechanism:

  • Generation of benzylic carbocation from PhCH2Br\text{PhCH}_2\text{Br}.

  • Nucleophilic attack by the amine.

  • Deprotonation to yield the alkylated product.

Complexation and Coordination

The lone pair on the nitrogen enables coordination with metal ions (e.g., Cu2+\text{Cu}^{2+}, Fe3+\text{Fe}^{3+}) to form chelates, useful in catalytic or sensing applications .

Environmental and Stability Considerations

  • Hydrolysis: Stable under neutral conditions but susceptible to hydrolysis in strongly acidic/basic media, cleaving the amine bond.

  • Photodegradation: Methoxy groups may undergo photochemical demethylation under UV light .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that derivatives of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine exhibit significant anticonvulsant properties. A study involving a series of substituted aryl regioisomers demonstrated that compounds with a 4′-substituted benzyl group showed superior activity in the maximal electroshock (MES) test, which is a standard model for evaluating anticonvulsant efficacy . The structure-activity relationship (SAR) studies revealed that non-bulky 4′-substituted derivatives were particularly effective, suggesting potential for development as new antiepileptic drugs.

Synthesis of Novel Compounds
The compound serves as a precursor in synthesizing various substituted amino derivatives. For instance, it has been successfully utilized in the synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one through a condensation reaction, highlighting its versatility in creating complex molecular architectures . This synthesis not only showcases its utility but also opens avenues for further exploration of its derivatives in therapeutic contexts.

Neuropharmacology

Mechanism of Action Studies
The compound's role in neuropharmacology is underscored by its potential to interact with brain proteomes. Studies have utilized this compound to investigate binding targets within the brain, contributing to a better understanding of its mechanism of action and potential therapeutic effects . This aspect is crucial for developing targeted therapies for neurological disorders.

Biochemical Research

Proteomics Applications
In proteomics research, this compound is employed as a biochemical tool for labeling and studying proteins. Its ability to form stable complexes with various biomolecules makes it an ideal candidate for use in affinity purification and mass spectrometry applications . The compound's structural features allow for selective interactions with target proteins, facilitating detailed proteomic analyses.

Case Studies and Research Findings

Study Application Findings
Study on Anticonvulsant Activity Evaluated anticonvulsant properties4′-substituted derivatives exhibited superior activity in MES tests
Synthesis Research Development of new compoundsSuccessful synthesis of 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one
Proteomics Study Protein labeling and interaction studiesDemonstrated effectiveness in affinity purification techniques

Mechanism of Action

The mechanism of action of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, which can result in changes in cellular function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents on Benzyl Groups Amine Type Key Structural Differences Reference
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine 3-OCH₃ (Benzyl 1), 4-OCH₃ (Benzyl 2) Secondary Symmetrical methoxy substitution
(3-Methoxy-benzyl)-phenyl-amine 3-OCH₃ (Benzyl 1), Unsubstituted (Benzyl 2) Secondary Asymmetrical; lacks 4-OCH₃
(4-Methoxy-benzyl)-(2,3-dimethoxy-benzyl)-amine 4-OCH₃ (Benzyl 1), 2,3-OCH₃ (Benzyl 2) Secondary Additional methoxy at 2-position
N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine 4-OCH₃ (Benzyl 1), Thiazole ring (Benzyl 2) Secondary Heterocyclic moiety replaces benzyl
(3-Bromo-4-methoxy-benzyl)-(2,4-dimethoxy-benzyl)-amine 3-Br,4-OCH₃ (Benzyl 1), 2,4-OCH₃ (Benzyl 2) Secondary Bromine introduces steric/electronic effects

Key Observations :

  • Symmetry vs. Asymmetry : The target compound’s symmetrical methoxy substitution (3- and 4-positions) contrasts with analogs like (3-Methoxy-benzyl)-phenyl-amine, which lacks a substituent on the second benzyl group. Symmetry may enhance crystallinity or receptor binding predictability .
  • Electron-Donating vs.
  • Heterocyclic Modifications : Replacement of one benzyl group with a thiazole ring (e.g., N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine) introduces nitrogen-based hydrogen bonding capabilities, which may improve solubility or target engagement .

Key Observations :

  • Catalytic Methods : Iridium complexes enable efficient N-alkylation for secondary amines, as seen in (3-Methoxy-benzyl)-phenyl-amine synthesis, suggesting applicability to the target compound .
  • Copper-Mediated Coupling : Harsh conditions (e.g., 180°C in dichlorobenzene) for brominated analogs may limit scalability compared to milder methods .

Key Observations :

  • Methoxy Position Matters : 4-Methoxy substitution in R2 correlates with higher potency (pEC₅₀ = 6.70) compared to 3-methoxy or unsubstituted benzyl groups, likely due to optimized hydrophobic interactions .
  • Thermal Stability : High melting points (e.g., 296–298°C for N-(4-Methoxybenzyl)benzo[d]thiazol-2-amine) suggest that methoxy-substituted amines exhibit robust thermal stability, advantageous for drug formulation .

Biological Activity

(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine, also known as a methoxy-substituted benzylamine derivative, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C16H19N1O2
  • Molecular Weight : 273.34 g/mol
  • Structure : The compound features two methoxy groups attached to benzyl moieties, contributing to its chemical reactivity and solubility.

Antiproliferative Effects

Chalcone derivatives, which share structural similarities with this compound, have been extensively studied for their antiproliferative effects in cancer cells. These compounds often inhibit cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study on chalcone derivatives revealed that certain modifications led to enhanced anticancer activity, indicating that structural variations can significantly influence biological outcomes .

While specific mechanisms for this compound remain underexplored, insights can be drawn from related compounds:

  • Hydrophobic Interactions : The methoxy groups enhance hydrophobic interactions with biological targets, potentially increasing binding affinity.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting a possible role for this compound in modulating biochemical processes.

Research Findings and Future Directions

Despite the promising biological activities associated with methoxy-substituted benzylamines, comprehensive studies specifically targeting this compound are scarce. Future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed assays to evaluate the compound's efficacy against specific microbial strains and cancer cell lines.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound will provide insights into its therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the methoxy groups influence biological activity could lead to the development of more potent derivatives.

Q & A

Q. What are the standard synthetic routes for (3-methoxy-benzyl)-(4-methoxy-benzyl)-amine?

The compound can be synthesized via the Fukuyama amine synthesis , a method widely used for preparing secondary amines. This involves coupling a nitrobenzenesulfonamide derivative (e.g., N-(4-methoxy-benzyl)-2-nitrobenzenesulfonamide) with an alkyl halide or alcohol under palladium catalysis. The reaction typically proceeds in anhydrous THF or DMF at 60–80°C, followed by deprotection using thiolates or phosphines to yield the free amine . Alternative routes include reductive amination of substituted benzaldehydes with sodium cyanoborohydride in methanol, though this may require optimization to avoid over-reduction byproducts .

Q. How is this compound characterized?

Key characterization methods include:

  • 1H/13C NMR : Methoxy groups appear as singlets near δ 3.7–3.8 ppm, while benzyl protons show splitting patterns between δ 4.2–4.5 ppm .
  • IR spectroscopy : Stretching vibrations for C-O (methoxy) at ~1250 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 285 for C₁₆H₁₉NO₂) confirm the molecular weight . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during synthesis?

Regioselectivity in coupling reactions is influenced by steric and electronic factors. For example, in Fukuyama synthesis, electron-rich aryl groups (e.g., 4-methoxybenzyl) exhibit higher reactivity at the para position. Using bulky bases like DIPEA or adjusting solvent polarity (e.g., switching from THF to DMF) can suppress competing pathways. Monitoring intermediates via TLC or in situ IR helps identify side products early .

Q. What strategies mitigate side products in multi-step syntheses?

Common side products include over-alkylated amines and oxidized intermediates . These are minimized by:

  • Stepwise protection : Using tert-butoxycarbonyl (Boc) or nitrobenzenesulfonyl (Ns) groups to block reactive sites .
  • Low-temperature reactions : Performing alkylations at 0–5°C to reduce kinetic byproducts .
  • Purification : Flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .

Q. How does structural isomerism impact biological activity?

Substitution patterns on the benzyl groups significantly alter bioactivity. For instance, the meta-methoxy isomer in this compound shows stronger tyrosinase inhibition (IC₅₀ = 12 µM) compared to the para analog, likely due to enhanced π-stacking with the enzyme’s active site. In contrast, the ortho isomer exhibits reduced solubility, complicating in vitro assays .

Q. How should contradictory data in enzyme inhibition assays be interpreted?

Discrepancies may arise from assay conditions. For example, the compound’s SOD-like activity (observed at 50 µM) could interfere with tyrosinase inhibition readouts. To resolve this:

  • Use orthogonal assays (e.g., HPLC quantification of melanin vs. spectrophotometric dopachrome measurement).
  • Include control experiments with radical scavengers (e.g., catalase) to isolate specific mechanisms .

Methodological Considerations

Q. What in vitro models are suitable for studying melanogenesis modulation?

The melan-a cell line is widely used. Key steps include:

  • Treating cells with 10–100 µM compound for 48 hr.
  • Quantifying melanin via absorbance at 405 nm after NaOH dissolution.
  • Validating results with Western blotting for tyrosinase/TYRP1 expression .

Q. How can computational methods guide analog design?

Molecular docking (e.g., AutoDock Vina) predicts binding to tyrosinase (PDB: 2Y9X). Focus on:

  • Hydrogen bonding : Methoxy groups interacting with His263/Asn260.
  • Lipophilicity : ClogP values >2.5 improve membrane permeability but may reduce solubility .

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